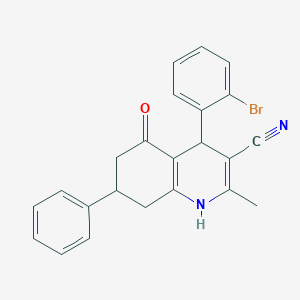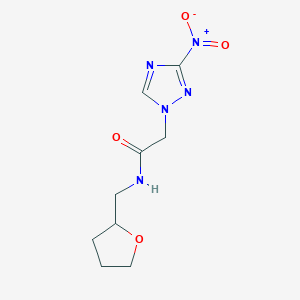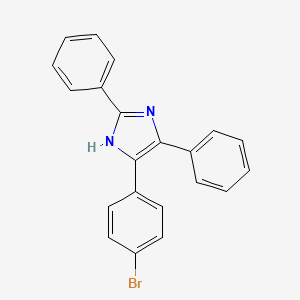
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine, also known as tBDMB, is a chemical compound that has gained attention in scientific research due to its potential applications as a selective agonist for the β3-adrenergic receptor. This receptor has been linked to various physiological processes, including thermogenesis, lipolysis, and glucose homeostasis.
Wissenschaftliche Forschungsanwendungen
TBDMB has been primarily studied for its potential as a selective agonist for the β3-adrenergic receptor. This receptor has been linked to various physiological processes, including thermogenesis, lipolysis, and glucose homeostasis. N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine has been shown to activate the β3-adrenergic receptor in a dose-dependent manner, leading to increased lipolysis and thermogenesis in adipose tissue.
Wirkmechanismus
The β3-adrenergic receptor is a G protein-coupled receptor that is primarily expressed in adipose tissue. When activated, it leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, leading to the observed physiological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine has been shown to increase lipolysis and thermogenesis in adipose tissue, leading to increased energy expenditure and weight loss. It has also been shown to improve glucose homeostasis and insulin sensitivity in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine is its selectivity for the β3-adrenergic receptor, which allows for the specific study of this receptor's physiological effects. However, one limitation is that it has only been studied in animal models and has not yet been tested in humans.
Zukünftige Richtungen
For N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine research include studying its effects on other physiological processes, such as cardiovascular function and bone metabolism. Additionally, further research is needed to determine its safety and efficacy in humans, as well as its potential as a therapeutic agent for obesity and type 2 diabetes.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(2,3-dimethylphenoxy)-1-butanamine involves the reaction of tert-butylamine with 2,3-dimethylphenol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through recrystallization.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2,3-dimethylphenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO/c1-13-9-8-10-15(14(13)2)18-12-7-6-11-17-16(3,4)5/h8-10,17H,6-7,11-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWFXHRGENQBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCNC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-(5-{2-[(3-nitrophenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B5222307.png)

![5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5222322.png)
![3-(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-4-piperidinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B5222323.png)

![4-(2-ethoxyphenyl)-1,7,8,9-tetraphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5222333.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5222363.png)

![5-(3-{[1-(3-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)isophthalic acid](/img/structure/B5222378.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5222383.png)
![N,N-diethyl-2-(4-{[(2S)-4-methyl-2-phenyl-1-piperazinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B5222390.png)

![3-fluoro-N-{2-oxo-2-[(2,3,4-trifluorophenyl)amino]ethyl}benzamide](/img/structure/B5222403.png)